

AMD3465 Hexahydrobromide: A Comparative Guide to its Chemokine Receptor Cross-Reactivity

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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of AMD3465 hexahydrobromide, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The data presented herein demonstrates the high specificity of AMD3465 for CXCR4 with minimal to no interaction with other chemokine receptors, making it a valuable tool for targeted therapeutic development and research.

Executive Summary

AMD3465 hexahydrobromide is a monocyclam derivative that exhibits high-affinity binding to the CXCR4 receptor. Extensive in vitro studies have consistently shown that AMD3465 effectively blocks the binding of the natural ligand, CXCL12 (also known as SDF-1 α), and inhibits subsequent downstream signaling pathways. Crucially, functional assays have demonstrated a lack of significant cross-reactivity with a broad panel of other chemokine receptors, including CCR1, CCR2b, CCR4, CCR5, CCR7, and CXCR3. This high selectivity profile distinguishes AMD3465 as a specific inhibitor of the CXCL12/CXCR4 axis.

Comparative Performance Data

The following table summarizes the quantitative data on the inhibitory activity of AMD3465 against CXCR4 and its lack of effect on other chemokine receptors.

Target Receptor	Assay Type	Cell Line	Ligand	Parameter	Value (nM)	Reference
CXCR4	Ligand Binding	SupT1	CXCL12	IC50	18	[1]
CXCR4	Ligand Binding	CCRF-CEM	SDF-1 α	Ki	41.7	[2]
CXCR4	Calcium Flux	SupT1	CXCL12	IC50	17	[1]
CXCR4	Calcium Flux	-	SDF-1 α	IC50	12.07	[2]
CXCR4	GTP Binding	-	SDF-1 α	IC50	10.38	[2]
CXCR4	Chemotaxis	-	SDF-1 α	IC50	8.7	[2]
CCR1	Calcium Flux	-	MIP-1 α	-	No inhibitory effect	[1]
CCR2b	Calcium Flux	-	MCP-1	-	No inhibitory effect	[1]
CCR4	Calcium Flux	-	TARC	-	No inhibitory effect	[1]
CCR5	Calcium Flux	U87.CD4.CR5	RANTES, LD78 β , MIP-1 β	-	No inhibitory effect	[1]
CCR7	Calcium Flux	-	MIP-3 β	-	No inhibitory effect	[1]
CXCR3	Calcium Flux	-	IP-10	-	No inhibitory	[1]

effect

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Ligand Binding Assay (Competitive Inhibition)

- Objective: To determine the affinity of AMD3465 for the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
- Cell Line: CCRF-CEM (human T-cell line expressing CXCR4).
- Radioligand: [125 I]-SDF-1 α .
- Procedure:
 - CCRF-CEM cell membranes are prepared and incubated with a constant concentration of [125 I]-SDF-1 α .
 - Increasing concentrations of AMD3465 are added to the incubation mixture.
 - The mixture is incubated to allow for competitive binding to reach equilibrium.
 - Bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is quantified using a gamma counter.
 - The K_i (inhibitory constant) is calculated from the IC_{50} value (the concentration of AMD3465 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Calcium Flux Assay

- Objective: To assess the functional antagonism of AMD3465 by measuring its ability to inhibit ligand-induced intracellular calcium mobilization.

- Cell Lines: SupT1 (for CXCR4) and other cell lines engineered to express specific chemokine receptors (e.g., U87.CD4.CCR5 for CCR5).
- Fluorescent Dye: A calcium-sensitive dye such as Fluo-3 AM or Indo-1 AM.
- Procedure:
 - Cells are loaded with the calcium-sensitive fluorescent dye.
 - Cells are pre-incubated with varying concentrations of AMD3465.
 - The appropriate chemokine ligand (e.g., CXCL12 for CXCR4, RANTES for CCR5) is added to stimulate the cells.
 - The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
 - The IC₅₀ value is determined as the concentration of AMD3465 that causes a 50% reduction in the ligand-induced calcium response.

GTP Binding Assay

- Objective: To measure the inhibition of G-protein activation, an early step in CXCR4 signaling, by AMD3465.
- Source: Membranes from CCRF-CEM cells.
- Reagent: Non-hydrolyzable GTP analog, [³⁵S]GTPγS.
- Procedure:
 - Cell membranes are incubated with [³⁵S]GTPγS in the presence of SDF-1α to stimulate GTP binding to G-proteins.
 - Increasing concentrations of AMD3465 are included in the reaction.

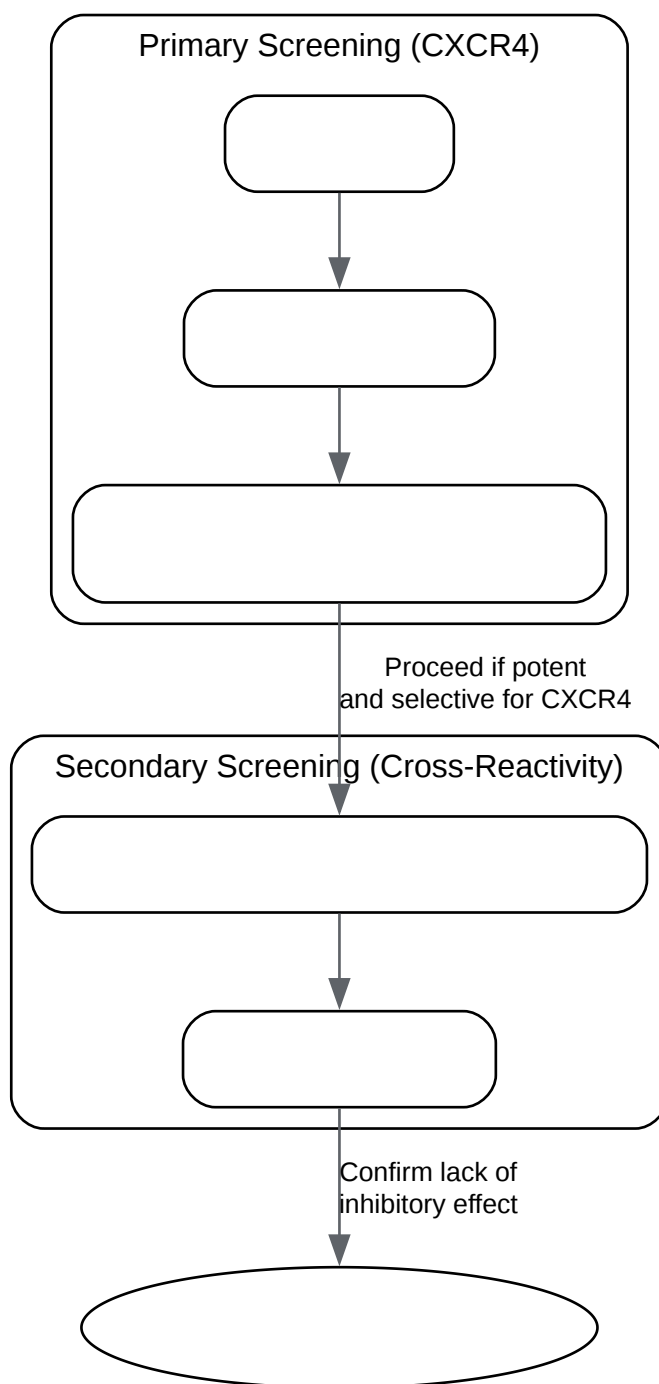
- The amount of [^{35}S]GTPyS bound to the G-proteins is quantified after separating bound from free nucleotide, typically by filtration.
- The IC₅₀ value represents the concentration of AMD3465 that inhibits 50% of the SDF-1 α -stimulated [^{35}S]GTPyS binding.

Chemotaxis Assay

- Objective: To evaluate the ability of AMD3465 to block the directional migration of cells towards a chemokine gradient.
- Cell Line: SupT1 or other CXCR4-expressing migratory cells.
- Apparatus: Transwell migration chambers (e.g., Boyden chambers).
- Procedure:
 - The lower chamber of the transwell plate is filled with media containing CXCL12 as a chemoattractant.
 - CXCR4-expressing cells, pre-incubated with different concentrations of AMD3465, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
 - The plate is incubated for a set period to allow cell migration through the membrane towards the chemoattractant.
 - The number of migrated cells in the lower chamber is quantified.
 - The IC₅₀ value is the concentration of AMD3465 that inhibits cell migration by 50%.

Visualized Workflows and Pathways

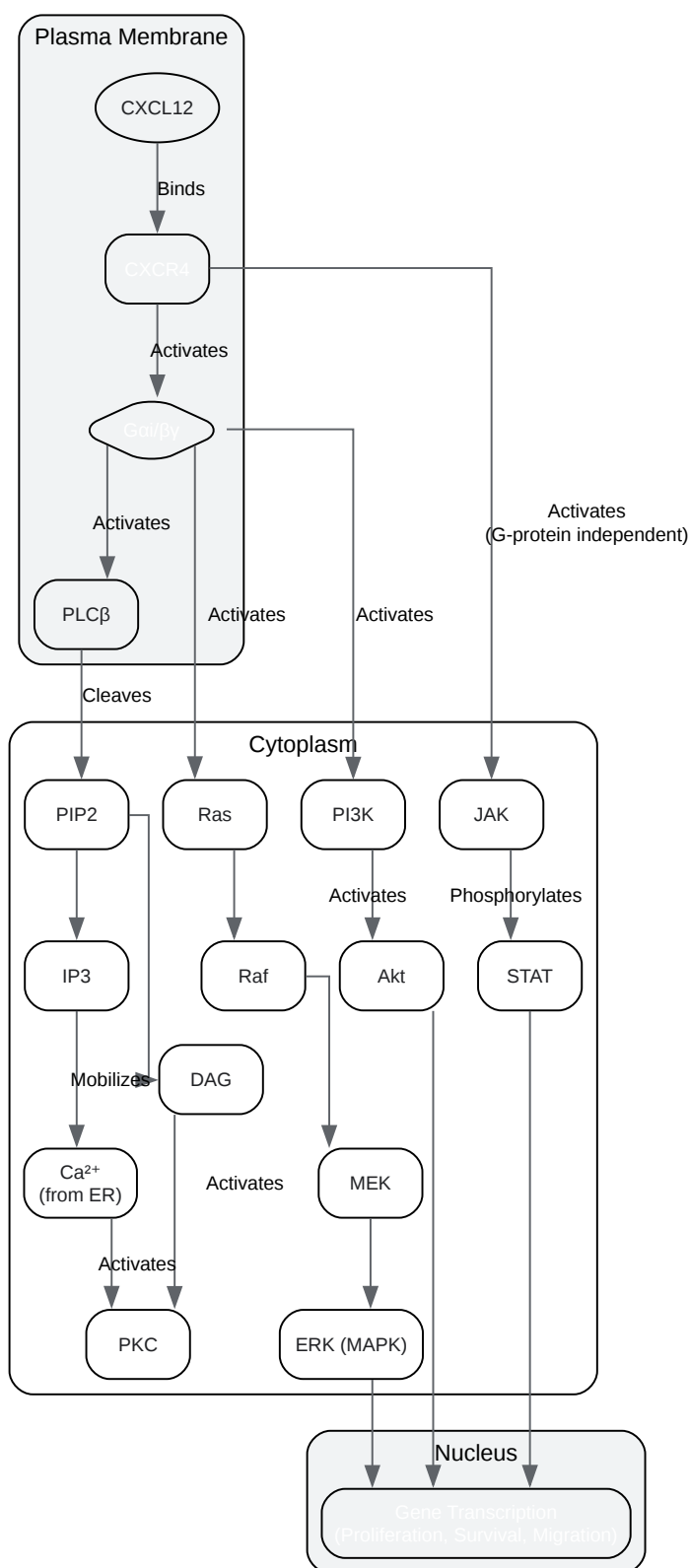
Experimental Workflow for Assessing Cross-Reactivity



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Caption: Workflow for evaluating the selectivity of AMD3465.

CXCR4 Signaling Pathway



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Caption: Key signaling pathways activated by the CXCL12/CXCR4 axis.

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References

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